3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one hydrochloride
Description
Molecular Architecture and Crystallographic Characterization
The molecular architecture of 3-amino-1-(morpholin-4-yl)-2-phenylpropan-1-one hydrochloride displays a sophisticated three-dimensional arrangement centered around a propanone backbone with strategically positioned functional groups. The compound's systematic International Union of Pure and Applied Chemistry name, 3-amino-1-morpholin-4-yl-2-phenylpropan-1-one hydrochloride, accurately reflects its structural complexity. The molecular framework consists of a central three-carbon chain bearing an amino group at the terminal position, a phenyl ring substituent at the secondary carbon, and a morpholine-substituted carbonyl group.
The parent compound structure, without the hydrochloride counterion, exhibits a molecular formula of C₁₃H₁₈N₂O₂ with a molecular weight of 234.29 g/mol. The addition of the hydrochloride salt increases the total molecular weight to 270.75 g/mol, reflecting the incorporation of the chloride anion and protonation of the amino functionality. This salt formation significantly influences the compound's crystallographic properties and intermolecular interactions.
Crystallographic analysis of related morpholine-containing compounds provides insights into the expected conformational preferences of the morpholine ring system. Studies of similar structures demonstrate that the morpholine ring consistently adopts a chair conformation with the exocyclic nitrogen-carbon bond positioned in an equatorial orientation. The six-membered morpholine ring maintains this energetically favorable chair conformation due to the presence of the oxygen heteroatom, which influences both the electronic distribution and steric interactions within the ring system.
The molecular geometry exhibits specific angular relationships between the major structural components. In analogous compounds, the dihedral angle between aromatic ring systems typically ranges from 60° to 85°, suggesting significant conformational flexibility around the central carbon-carbon bonds. The amino group and carbonyl functionality demonstrate anti-conformational preferences, with torsion angles typically exceeding 160°, minimizing steric repulsion between these electron-rich centers.
| Molecular Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₉ClN₂O₂ | |
| Molecular Weight | 270.75 g/mol | |
| Parent Compound Weight | 234.29 g/mol | |
| Morpholine Ring Conformation | Chair | |
| Typical Dihedral Angles | 60-85° |
The crystallographic packing arrangements in morpholine derivatives typically involve hydrogen bonding networks facilitated by the amino and morpholine nitrogen centers. These intermolecular interactions contribute to the overall crystal stability and influence the compound's physical properties, including melting point and solubility characteristics.
Properties
IUPAC Name |
3-amino-1-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c14-10-12(11-4-2-1-3-5-11)13(16)15-6-8-17-9-7-15;/h1-5,12H,6-10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOHPQOPKSFULI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(CN)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251924-85-2 | |
| Record name | 1-Propanone, 3-amino-1-(4-morpholinyl)-2-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251924-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as benzaldehyde, morpholine, and a suitable amine.
Formation of Intermediate: Benzaldehyde reacts with morpholine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Acylation: The amine is acylated with a suitable acylating agent, such as acetyl chloride, to form the final product.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
General Reactivity Profile
The compound’s reactivity arises from three key functional groups:
-
Amino group : Nucleophilic, participates in condensation or substitution.
-
Morpholine ring : Electron-rich nitrogen facilitates coordination or acts as a leaving group.
-
Ketone moiety : Prone to nucleophilic addition or reduction.
Nucleophilic Substitution
The morpholine nitrogen can act as a leaving group under acidic conditions. For example:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Transamination | N-phenylpiperazine, HCl, ethanol, reflux | 3-[β-(4-phenylpiperazin-1-yl)ethyl]-1-phenyl-2-pyrazoline |
In a study of analogous morpholin-4-ylpropanones, transamination with N-phenylpiperazine yielded substituted pyrazolines (yield: 60–77%) .
Cyclization Reactions
The amino and ketone groups enable cyclization. For example:
Key steps involve hydrazone isomerization followed by acid-catalyzed cyclization.
Multi-Component Reactions (MCRs)
InCl₃-catalyzed MCRs with β-ketoesters and malononitrile yield fused heterocycles:
This demonstrates the compound’s potential as a precursor in green synthesis protocols.
Comparative Reactivity of Isomers
While data for the 2-phenyl isomer is limited, the 3-phenyl analog (CAS 1423028-16-3) shows distinct trends:
Mechanistic Insights
-
Acid-catalyzed deamination : Morpholine elimination under HCl generates α,β-unsaturated ketones, enabling subsequent cyclization .
-
Ultrasound-enhanced reactions : Improve yields (e.g., 95% in MCRs) by accelerating intermediate formation .
Limitations and Research Gaps
-
No direct kinetic or thermodynamic data for the 2-phenyl isomer.
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Computational modeling (DFT) is recommended to predict regioselectivity in substitution reactions.
Scientific Research Applications
Biological Activities
Research indicates that 3-amino-1-(morpholin-4-yl)-2-phenylpropan-1-one hydrochloride exhibits notable biological activities:
- Antitumor Activity: Preliminary studies suggest that the compound may have potential as an antitumor agent. Its ability to interact with cellular targets could influence tumor growth and proliferation.
- Neurotransmitter Modulation: The compound has been studied for its effects on neurotransmitter systems, indicating potential applications in treating mood disorders such as anxiety and depression. Interaction studies show that it can bind to receptors involved in neurotransmission, influencing pathways related to mood regulation and cognitive function.
Synthetic Routes
Several synthetic methods have been developed for producing this compound. These methods typically involve nucleophilic substitutions and condensation reactions. The amino group allows for electrophilic aromatic substitution reactions, while the morpholine ring can engage in various nucleophilic attacks due to its electron-rich nature. This reactivity makes it suitable for synthesizing derivatives that may exhibit enhanced biological activities.
Mechanism of Action
The mechanism of action of 3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Structural and Functional Insights
- Morpholine Modifications : The dimethylmorpholine derivative () demonstrates how steric effects enhance metabolic stability compared to the unsubstituted morpholine in the target compound. This is critical for drug candidates requiring prolonged half-lives .
- Core Scaffold Variations: Replacement of the propan-1-one backbone with pyrimidinone () or sydnonimine () shifts activity toward antimicrobial or nitric oxide-mediated effects, respectively. The target compound’s propan-1-one structure may favor kinase or protease inhibition, though direct evidence is lacking .
Pharmacological Potential
- Enzyme Inhibition: Compound 30 () inhibits vascular adhesion protein-1 (VAP-1), a therapeutic target in diabetic nephropathy. This suggests that the morpholine-amino ketone motif in the target compound could be repurposed for similar enzyme-targeted therapies .
- Patent Developments: Recent patents () emphasize morpholine’s versatility in TLR antagonists and anticancer agents, indicating unexplored avenues for the target compound in immunology or oncology .
Biological Activity
3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one hydrochloride, with the chemical formula C13H18ClN3O2, is a compound characterized by a unique structural composition that includes a morpholine ring and an amino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent and a modulator of neurotransmitter systems. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological implications, and relevant research findings.
The hydrochloride form of 3-amino-1-(morpholin-4-yl)-2-phenylpropan-1-one enhances its solubility in water, making it suitable for various pharmaceutical applications. Its reactivity includes nucleophilic substitutions and condensation reactions, which are crucial for synthesizing derivatives with potentially enhanced biological activities.
Research indicates that this compound interacts with several biological targets, particularly receptors involved in neurotransmission. This interaction suggests its potential role in treating mood disorders such as anxiety and depression. The compound's ability to influence neurotransmitter pathways may contribute to its pharmacological profile.
Antitumor Activity
Several studies have investigated the antitumor properties of this compound. It has shown promise in inhibiting cancer cell proliferation in vitro, suggesting potential applications in cancer therapy. The specific mechanisms by which this compound exerts its antitumor effects are still under investigation, but preliminary data indicate that it may induce apoptosis in cancer cells.
Modulation of Neurotransmitter Systems
The compound has been studied for its effects on neurotransmitter systems, particularly those related to mood regulation. Interaction studies have demonstrated that it can bind to various receptors involved in neurotransmission, potentially influencing pathways associated with cognitive function and emotional regulation.
Case Studies
- Antitumor Efficacy : In a recent study, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting effective potency against specific tumor types.
- Neurotransmitter Modulation : Another study focused on the compound's interaction with serotonin and dopamine receptors. It was found to enhance serotonin receptor activity while exhibiting antagonistic effects on certain dopamine receptors, indicating a complex pharmacological profile that could be beneficial for treating mood disorders .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key structural features and biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Morpholine ring; amino group | Potential antitumor and neuroactive properties |
| 3-Amino-1-(morpholin-4-yl)-3-phenylpropan-1-one hydrochloride | Similar core structure | Different substitution pattern on phenyl ring |
| 2-Amino-1-(morpholin-4-yl)-3-benzoylpropan-1-one | Benzoyl substituent | Altered functional group affecting activity |
The distinct combination of functional groups in this compound contributes to its unique pharmacological properties compared to these similar compounds.
Q & A
Q. What analytical techniques are recommended for confirming the structure of 3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one hydrochloride?
Methodological Answer:
- Use 1H/13C NMR spectroscopy to confirm backbone connectivity and substituent positions, comparing experimental shifts with computational predictions (e.g., density functional theory).
- Infrared (IR) spectroscopy identifies functional groups like morpholine’s C-O-C stretch (~1,100 cm⁻¹) and amine N-H stretches.
- High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%) and identifies impurities by retention time matching against reference standards .
Q. What synthetic routes are documented for preparing this compound, and what intermediates are critical?
Methodological Answer:
- A common route involves Mannich-type reactions using morpholine, benzaldehyde derivatives, and β-keto precursors. Key intermediates include morpholine-substituted enamines and β-aminoketones.
- Optimize intermediates like 3-(morpholin-4-yl)propanal through controlled pH during condensation to avoid side reactions (e.g., over-alkylation). Monitor intermediates via TLC and isolate using column chromatography .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of morpholine-containing intermediates?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of morpholine.
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states in condensation steps.
- Temperature control : Maintain 60–80°C to balance reaction rate with thermal stability of intermediates. Validate yield improvements via GC-MS or quantitative NMR .
Q. How should researchers resolve contradictions between experimental and theoretical spectral data (e.g., NMR shifts)?
Methodological Answer:
- Cross-validate with multiple techniques : Combine NMR, X-ray crystallography (if crystals are obtainable), and mass spectrometry.
- Computational refinement : Recalculate chemical shifts using higher-level basis sets (e.g., B3LYP/6-311++G**) to account for solvent effects and conformational flexibility. Compare with experimental data from PubChem or crystallographic databases .
Q. What strategies ensure chiral purity analysis for stereochemically sensitive derivatives?
Methodological Answer:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to resolve enantiomers.
- Circular dichroism (CD) spectroscopy : Correlate CD spectra with computational simulations (e.g., TD-DFT) for absolute configuration determination. Reference stereochemical data from analogs like (S)-3-amino-3-(4-fluorophenyl)propan-1-ol .
Q. Which computational methods predict physicochemical properties (e.g., solubility, LogD) for pre-experimental planning?
Methodological Answer:
- Molecular dynamics simulations : Predict solubility in water/organic mixtures using tools like GROMACS.
- Quantitative structure-property relationship (QSPR) models : Estimate LogD and pKa values using software such as ACD/Labs or data from PubChem .
Q. How should stability studies be designed under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation products via LC-MS.
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >150°C). Store samples at 4°C in amber vials to prevent photodegradation, referencing safety protocols for morpholine derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
